molecular formula C7H2BrCl2N3 B13656603 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine

Cat. No.: B13656603
M. Wt: 278.92 g/mol
InChI Key: DTAUKJRNFMKSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of a pyrido[3,4-d]pyrimidine core, followed by bromination and chlorination reactions. The process may involve the use of reagents such as bromine and thionyl chloride under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .

Scientific Research Applications

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrido[3,2-d]pyrimidine
  • 4-Chloropyrido[2,3-d]pyrimidine
  • 6-Bromo-4-chloropyrido[2,3-d]pyrimidine

Uniqueness

6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H2BrCl2N3

Molecular Weight

278.92 g/mol

IUPAC Name

6-bromo-2,4-dichloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H

InChI Key

DTAUKJRNFMKSHV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)N=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.